Nociceptin (1-13) amide TFA

Description

Historical Context and Discovery of the Nociceptin (B549756) System

The journey to understanding the N/OFQ system began with the identification of an "orphan" receptor, so-named due to its unknown endogenous ligand. This receptor, termed opioid receptor-like 1 (ORL-1), exhibited significant structural similarity to the classical opioid receptors (mu, delta, and kappa). nih.govresearchgate.netwikipedia.org This homology sparked a dedicated search for its corresponding ligand.

In 1995, two independent research groups successfully isolated the endogenous ligand for the ORL-1 receptor. wikipedia.orgnih.gov One group named it "nociceptin" due to its ability to induce hyperalgesia (increased sensitivity to pain) when administered into the brain. nih.govwikipedia.org The other group named it "Orphanin FQ" to denote its action on an orphan receptor and its first and last amino acids, Phenylalanine (F) and Glutamine (Q). nih.govnih.gov The International Union of Basic and Clinical Pharmacology (IUPHAR) later officially named the receptor NOP (Nociceptin opioid peptide) receptor and the peptide N/OFQ. nih.gov This discovery marked a significant milestone, identifying the fourth branch of the opioid receptor family. nih.gov

Overview of the NOP Receptor: Structure, Gene Encoding (OPRL1), and Distribution in Biological Systems

The NOP receptor, like other opioid receptors, is a G protein-coupled receptor (GPCR). wikipedia.orgnih.gov It is encoded by the OPRL1 (opioid receptor-like 1) gene, which in humans is located on chromosome 20. wikipedia.orggenecards.org While sharing approximately 60% sequence identity with classical opioid receptors, the NOP receptor displays a distinct pharmacological profile, showing little to no affinity for traditional opioid compounds like morphine. wikipedia.org

The NOP receptor is widely distributed throughout the central and peripheral nervous systems. wikipedia.orgnih.govwikipedia.org High concentrations are found in brain regions associated with pain, emotion, and reward, such as the cortex, amygdala, hippocampus, and hypothalamus. mdpi.comnih.govwikipedia.org It is also present in the spinal cord, particularly in the dorsal horn, a critical area for pain signal processing, and in various immune cells. nih.govnih.gov

Endogenous Ligands of the NOP Receptor: Nociceptin/Orphanin FQ (N/OFQ) and its Cleavage Products

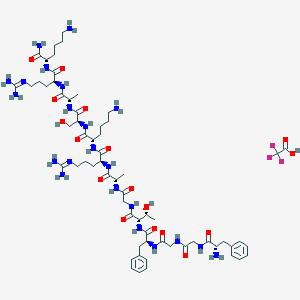

The primary endogenous ligand for the NOP receptor is Nociceptin/Orphanin FQ (N/OFQ), a 17-amino acid neuropeptide. wikipedia.orgnih.gov It is derived from a larger precursor protein called prepronociceptin. wikipedia.org The N-terminal tetrapeptide sequence of N/OFQ, Phe-Gly-Gly-Phe, is reminiscent of the Tyr-Gly-Gly-Phe motif found in endogenous opioid peptides. nih.gov However, the substitution of Tyrosine with Phenylalanine at the first position is a key determinant of its unique pharmacology. uctm.edu

Research has also identified shorter, bioactive fragments of N/OFQ. One notable fragment is Nociceptin (1-7), which has been shown to be a potent agonist at the NOP receptor and exhibits antinociceptive activity. medchemexpress.com

Nociceptin (1-13) amide TFA as a Potent NOP Receptor Agonist and Research Tool

This compound is a truncated and amidated form of the full-length N/OFQ peptide. This modification enhances its stability and makes it a potent and selective agonist for the NOP receptor. researchgate.netnih.gov Studies have shown that Nociceptin (1-13) amide is as active as the full-length N/OFQ peptide, indicating that the entire 17-amino acid sequence is not essential for full biological activity. nih.gov

Its high potency and selectivity have established this compound as an invaluable research tool for investigating the physiological and pathological roles of the N/OFQ-NOP system. medchemexpress.combiocat.comdcchemicals.comclinisciences.comdcchemicals.com It is frequently used in in vitro and in vivo studies to probe the functions of the NOP receptor in various biological processes.

| Feature | Description |

| Compound Name | This compound |

| Receptor Target | Nociceptin/Orphanin FQ (NOP) Receptor (also known as ORL1 or OP4) |

| Activity | Potent Agonist biocat.comdcchemicals.comclinisciences.comdcchemicals.com |

| Potency (pEC50) | 7.9 in mouse vas deferens biocat.comdcchemicals.comclinisciences.comdcchemicals.com |

| Binding Affinity (Ki) | 0.75 nM for rat forebrain membranes medchemexpress.combiocat.comclinisciences.com |

| Significance | Important research tool for studying the N/OFQ-NOP system |

Properties

Molecular Formula |

C63H101F3N22O17 |

|---|---|

Molecular Weight |

1495.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C61H100N22O15.C2HF3O2/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62;3-2(4,5)1(6)7/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71);(H,6,7)/t34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,49-;/m0./s1 |

InChI Key |

YWWXXVFHZSOGSE-XHMQTYONSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Nociceptin 1 13 Amide Tfa Action

NOP Receptor Binding Affinity and Selectivity of Nociceptin (B549756) (1-13) amide TFA

Nociceptin (1-13) amide TFA is a potent agonist for the opioid receptor-like 1 (ORL1) receptor, also known as the NOP receptor. medchemexpress.combiocat.comcaltagmedsystems.co.uk It demonstrates a high binding affinity for this receptor, with a reported Ki value of 0.75 nM for binding to rat forebrain membranes. medchemexpress.combiocat.comcaltagmedsystems.co.ukmedchemexpress.com The potency of this compound is further highlighted by its pEC50 of 7.9 in mouse vas deferens. medchemexpress.combiocat.comcaltagmedsystems.co.ukmedchemexpress.com

Structure-activity relationship studies indicate that the C-terminal amidation of the 1-13 fragment of N/OFQ is crucial for its high potency, rendering it as active as the full-length endogenous Nociceptin peptide. acs.org In contrast, the corresponding fragment with a free acid C-terminus exhibits a significant decrease in potency. acs.org

Analogs of Nociceptin (1-13) amide have been developed to further explore the structural requirements for NOP receptor interaction. For instance, [(pF)Phe4]Nociceptin(1-13)NH2 TFA is a highly potent and selective NOP receptor agonist with a pKi of 10.68 and a pEC50 of 9.31, demonstrating over 3000-fold selectivity over classical opioid receptors (μ, δ, and κ). medchemexpress.commedchemexpress.com Another analog, [Nphe1]Nociceptin(1-13)NH2, acts as a selective and competitive antagonist at the NOP receptor. medchemexpress.comnih.gov

Table 1: NOP Receptor Binding and Functional Parameters of this compound and Analogs

| Compound | Action | Binding Affinity (Ki/pKi) | Potency (pEC50) | Selectivity |

|---|---|---|---|---|

| This compound | Agonist | Ki: 0.75 nM medchemexpress.combiocat.comcaltagmedsystems.co.ukmedchemexpress.com | pEC50: 7.9 medchemexpress.combiocat.comcaltagmedsystems.co.ukmedchemexpress.com | High for NOP |

| [(pF)Phe4]Nociceptin(1-13)NH2 TFA | Agonist | pKi: 10.68 medchemexpress.commedchemexpress.com | pEC50: 9.31 medchemexpress.commedchemexpress.com | >3000-fold over μ, δ, κ medchemexpress.commedchemexpress.com |

| [Nphe1]Nociceptin(1-13)NH2 | Antagonist | pKi: 8.4 nih.gov | pA2: 6.0-6.4 nih.gov | Selective for NOP |

G Protein-Coupled Receptor Signaling Pathways Modulated by this compound

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go). nih.govsemanticscholar.org Activation of the NOP receptor by agonists like this compound initiates a cascade of intracellular signaling events.

Inhibition of Adenylyl Cyclase and Modulation of Cyclic AMP (cAMP) Levels

A primary consequence of NOP receptor activation is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov This inhibitory action is a hallmark of Gi/Go protein coupling. frontiersin.org Studies have shown that Nociceptin and its active fragments, including Nociceptin(1-13)NH2, produce a concentration-dependent inhibition of forskolin-stimulated cAMP formation in cells expressing the human NOP receptor. nih.govnih.gov The antagonist [Nphe1]NC(1-13)NH2 can competitively reverse this inhibition. nih.gov

Downstream Signaling Cascades and Effector Recruitment (e.g., MAPK/ERK)

Beyond the canonical G protein signaling, NOP receptor activation can also engage other downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade. semanticscholar.org Studies have indicated that both ERK and p38 signaling pathways are involved in the regulation of nociceptin and its receptor in human peripheral blood leukocytes under inflammatory conditions. nih.gov

Beta-Arrestin Recruitment and Receptor Desensitization in Response to this compound

Like many GPCRs, the NOP receptor undergoes desensitization and internalization upon prolonged agonist exposure. This process is mediated by G protein-coupled receptor kinases (GRKs) and the recruitment of β-arrestins. nih.govunipd.it Following agonist binding, GRKs phosphorylate the intracellular domains of the receptor, which then serves as a docking site for β-arrestins. nih.gov β-arrestin binding sterically hinders further G protein coupling, leading to desensitization, and can also promote receptor internalization. unipd.it

Nociceptin(1-13)-NH2 has been shown to stimulate the interaction of the NOP receptor with β-arrestin 2 in a concentration-dependent manner with high potency (pEC50 8.26). nih.gov

Functional Selectivity and Biased Agonism of this compound Analogs at the NOP Receptor

The concept of functional selectivity, or biased agonism, proposes that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others (e.g., G protein-dependent vs. β-arrestin-dependent pathways). nih.govacs.org This has significant implications for drug development, as it may be possible to design ligands that amplify therapeutic effects while minimizing side effects. nih.govnih.gov

In the context of the NOP receptor, research has focused on developing biased agonists that preferentially activate G protein signaling over β-arrestin recruitment. nih.govnih.gov Studies on a library of N/OFQ(1-13)-NH2 derivatives have shown that lipidation is a viable strategy for creating G protein-biased agonists for the NOP receptor. nih.govnih.gov

Different NOP receptor agonists have been shown to exhibit varying degrees of bias. For example, while full agonists generally promote both G protein coupling and β-arrestin recruitment, some partial agonists may act as competitive antagonists for β-arrestin interaction. plos.org The ability of various ligands to promote NOP/G protein versus NOP/β-arrestin 2 interactions has been systematically evaluated, revealing that many agonists show a greater efficacy for G protein coupling. plos.org

Table 2: Functional Selectivity of Nociceptin Analogs at the NOP Receptor

| Compound | G Protein Activation (pEC50) | β-Arrestin 2 Recruitment (pEC50) | Bias |

|---|---|---|---|

| N/OFQ(1–13)-NH2 | High Potency plos.org | 8.26 nih.gov | Full Agonist |

| Lipidated N/OFQ(1–13)-NH2 Analogs | Potent nih.govnih.gov | Reduced Potency/Efficacy nih.govnih.gov | G Protein Biased nih.govnih.gov |

This compound: Unraveling its Influence on NOP Receptor Dimerization and Heteromerization

The intricate world of cellular signaling involves a dynamic interplay of receptors, with their ability to form dimers and heterodimers emerging as a critical regulatory mechanism. Within the nociceptin system, the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor superfamily, is known to engage in such interactions. This article delves into the molecular and cellular mechanisms of this compound, a potent synthetic agonist of the NOP receptor, focusing specifically on its role in modulating receptor dimerization and heteromerization.

The Landscape of NOP Receptor Interactions

The NOP receptor, like other G protein-coupled receptors (GPCRs), does not function in isolation. A growing body of evidence indicates that it can form both homodimers (with other NOP receptors) and heterodimers with other members of the opioid receptor family, namely the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR). frontiersin.orgnih.gov This receptor crosstalk adds a significant layer of complexity to opioid signaling, influencing everything from ligand binding and signaling pathway activation to receptor trafficking and regulation.

The co-localization of NOP and MOR in various neuronal populations further supports the physiological relevance of their interaction. nih.govunife.it This physical proximity provides the structural basis for the formation of NOP-MOR heterodimers, which have been shown to exhibit unique pharmacological properties distinct from their individual monomeric counterparts.

Modulation of the NOP System by this compound

Nociceptin (1-13) amide is a truncated and C-terminally amidated analog of the endogenous 17-amino acid peptide N/OFQ. Structure-activity relationship studies have demonstrated that this shorter fragment retains high potency and efficacy as a NOP receptor agonist. nih.gov The trifluoroacetate (B77799) (TFA) salt form is a common counterion used in the purification and stabilization of synthetic peptides and is not expected to significantly alter the biological activity of the peptide itself.

While direct research specifically investigating the modulation of NOP receptor dimerization and heteromerization by this compound is limited, we can infer its potential role based on its potent agonist activity at the NOP receptor.

Receptor Dimerization and Heteromerization within the NOP System

The formation of NOP receptor homodimers and its heteromerization with other opioid receptors are crucial for modulating the physiological and pharmacological effects of both endogenous and exogenous ligands. The interaction between these receptors can lead to altered signaling cascades and functional outcomes.

| Receptor Complex | Potential Functional Consequences | Supporting Evidence |

| NOP-NOP Homodimer | Altered ligand binding affinity and efficacy, modulation of receptor desensitization and internalization. | Inferred from studies on other GPCRs where homodimerization is a common feature influencing receptor function. |

| NOP-MOR Heterodimer | Cross-inhibition or potentiation of signaling pathways, altered analgesic tolerance development, modulation of reward pathways. nih.gov | Co-immunoprecipitation and co-localization studies have confirmed the physical interaction between NOP and MOR. nih.govunife.it |

| NOP-DOR Heterodimer | Potential for altered regulation of emotional states and motor control. | Co-expression in brain regions suggests the possibility of interaction, though less studied than NOP-MOR. nih.gov |

| NOP-KOR Heterodimer | Possible modulation of dysphoric and psychotomimetic effects associated with KOR activation. | Co-localization in certain neuronal populations indicates the potential for functional interaction. nih.gov |

Modulation by this compound

As a potent NOP receptor agonist, this compound likely plays a significant role in influencing the equilibrium and functional status of these receptor complexes. The concept of "functional selectivity" or "biased agonism" suggests that different agonists can stabilize distinct receptor conformations, leading to the preferential activation of certain signaling pathways over others. frontiersin.org

While specific studies on this compound are lacking, it is plausible that its binding to the NOP receptor within a heterodimer, such as the NOP-MOR complex, could allosterically modulate the binding and signaling of ligands at the partner receptor. This could have profound implications for therapeutic strategies targeting the opioid system. For instance, co-activation of NOP receptors by an agonist like this compound could potentially mitigate some of the undesirable side effects of MOR agonists, such as respiratory depression and the development of tolerance and dependence.

Neurobiological and Behavioral Implications of Nociceptin 1 13 Amide Tfa in Preclinical Models

Modulation of Nociception and Pain Pathways

The N/OFQ system's role in pain modulation is multifaceted, with Nociceptin (B549756) (1-13) amide TFA demonstrating both pain-relieving (antinociceptive) and pain-enhancing (pronociceptive) properties depending on the site of action within the central nervous system.

In preclinical studies, the administration of Nociceptin (1-13) amide TFA has yielded contrasting effects on nociception depending on whether it is introduced at the spinal or supraspinal level.

Spinal Antinociception: When administered spinally, Nociceptin (1-13) amide produces dose-dependent antinociceptive effects. nih.gov This analgesic action is mediated by NOP receptors and is not blocked by opioid antagonists like naltrexone, indicating a distinct mechanism from the classical opioid system. nih.gov Studies in amphibians have shown that both nociceptin and Nociceptin (1-13) amide produce antinociception that is blocked by a selective NOP receptor antagonist, further supporting the specific role of the NOP receptor in mediating spinal analgesia. nih.gov

Supraspinal Pronociception: Conversely, supraspinal administration of N/OFQ, the parent peptide of Nociceptin (1-13) amide, has been shown to produce hyperalgesia or pronociceptive effects. nih.govmdpi.com This suggests a complex, site-dependent regulation of pain pathways by the N/OFQ system. Endogenous N/OFQ signaling is believed to have a supraspinal pronociceptive effect, which can be counteracted by spinal antinociceptive actions. uzh.ch

Table 1: Effects of this compound in Different Pain Models

| Model | Administration Route | Observed Effect | Receptor Involved |

|---|---|---|---|

| Acetic Acid Test (Amphibian) | Spinal | Antinociception | NOP |

| Formalin Test (Rodent) | Intrathecal | Antinociception | NOP |

| Hot Plate/Tail Flick (Rodent) | Intracerebroventricular | Hyperalgesia/Pronociception | NOP |

The N/OFQ system, and by extension Nociceptin (1-13) amide, plays a significant role in chronic pain states such as neuropathic and inflammatory pain. The expression of NOP receptors can change under these conditions, highlighting the system's plasticity. acs.org

Neuropathic Pain: In rodent models of neuropathic pain, agonists of the NOP receptor have been shown to produce effective antinociception. mdpi.comnih.gov This suggests that targeting the NOP receptor could be a viable strategy for managing this type of chronic pain.

Inflammatory Pain: Similarly, in models of inflammatory pain, NOP receptor agonists have demonstrated dose-dependent antinociceptive effects. mdpi.commdpi.com For instance, in the formalin test, which has an inflammatory component, spinally delivered N/OFQ reduces flinching behavior. uzh.ch

The N/OFQ system and the classical opioid system, while distinct, exhibit significant interactions in the modulation of pain.

Distinct Receptor Systems: The NOP receptor is structurally related to but pharmacologically distinct from the classical mu, delta, and kappa opioid receptors. uctm.eduuctm.edu The effects of Nociceptin (1-13) amide are not blocked by broad-spectrum opioid antagonists like naloxone (B1662785), confirming its action through a separate receptor system. nih.govnih.gov

Modulation of Opioid Analgesia: The endogenous N/OFQ system can modulate the analgesic effects of opioids. For example, a selective NOP receptor antagonist, [Nphe1]NC(1-13)NH2, has been shown to potentiate the analgesic effect of morphine, particularly when administered supraspinally. nih.gov This suggests that endogenous N/OFQ may act as a brake on opioid-induced analgesia.

Bifunctional Ligands: The development of hybrid molecules that act as agonists at both NOP and opioid receptors is an active area of research. mdpi.comnih.gov These bifunctional peptides aim to combine the analgesic properties of both systems while potentially mitigating some of the side effects associated with traditional opioids. mdpi.com Previous studies have also shown that certain modifications to the N/OFQ(1-13)-NH2 sequence can result in compounds with agonist activity at both NOP and classical opioid receptors. nih.gov

Effects on Stress, Anxiety, and Depression-Related Behaviors

Beyond its role in pain, the N/OFQ system is deeply involved in regulating emotional states, including stress, anxiety, and depression. uctm.edunih.gov

Preclinical evidence suggests that modulating the N/OFQ system can produce anxiolytic-like and antidepressant-like effects.

Anxiolytic and Antidepressant Potential: Blockade of NOP receptor signaling has been shown to produce antidepressant-like effects in preclinical models. nih.govunife.it This indicates that the endogenous N/OFQ system may play a role in the pathophysiology of depression. NOP receptor ligands have also been investigated for their potential anxiolytic effects. mdpi.com

The N/OFQ system has a significant impact on the body's primary stress response system, the hypothalamic-pituitary-adrenal (HPA) axis.

HPA Axis Regulation: N/OFQ and its receptor are expressed in brain regions critical for processing stress and emotion. frontiersin.org Central administration of N/OFQ can increase circulating levels of stress hormones like ACTH and corticosterone. frontiersin.org Furthermore, N/OFQ can modulate neuronal activity in the bed nucleus of the stria terminalis (BNST), a key brain region involved in stress responses. nih.gov

Stress-Induced Analgesia: The N/OFQ system is also implicated in stress-induced analgesia, a phenomenon where exposure to a stressor can suppress pain perception. uctm.edupensoft.net Nociceptin and its analogues can influence this response, highlighting the interplay between the stress and pain systems. uctm.edu Studies have shown that N/OFQ can alleviate behavioral and sensory responses during stress. frontiersin.org

Involvement in Reward, Addiction, and Substance Use Disorder Models (e.g., Alcohol Abuse)

The N/OFQ-NOP receptor system is densely expressed in brain regions critical for reward and motivation, and its modulation has profound effects on substance use behaviors in preclinical models. wikipedia.orgmdpi.com Activation of NOP receptors by agonists like Nociceptin (1-13) amide generally attenuates the rewarding effects of drugs of abuse, suggesting a therapeutic potential for addiction.

Research in genetically selected alcohol-preferring rats has demonstrated that intracerebroventricular administration of N/OFQ significantly reduces voluntary ethanol (B145695) consumption. mdpi.com This effect is dependent on the NOP receptor, as it is blocked by the selective antagonist [Nphe¹]N/OFQ(1-13)NH₂. mdpi.com Further studies have shown that N/OFQ can abolish the conditioned place preference (CPP) induced by both ethanol and morphine, indicating that it can neutralize the rewarding properties of these substances. mdpi.com Moreover, N/OFQ signaling has been found to inhibit the reinstatement of alcohol-seeking behavior triggered by stress or drug-associated cues, highlighting its potential to prevent relapse. mdpi.com These findings collectively position the NOP receptor as a promising target for the development of treatments for alcohol use disorder. mdpi.com

Table 1: Effects of NOP Receptor Modulation on Alcohol-Related Behaviors

| Experimental Model | Compound Type | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Alcohol-Preferring Rats | N/OFQ (NOP Agonist) | Reduced voluntary ethanol intake | Attenuation of alcohol consumption | mdpi.com |

| Conditioned Place Preference (Rats) | N/OFQ (NOP Agonist) | Abolished preference for ethanol-paired environment | Blocks the rewarding effects of alcohol | mdpi.com |

| Reinstatement Model (Rats) | N/OFQ (NOP Agonist) | Inhibited stress- and cue-induced alcohol seeking | Potential to prevent relapse | mdpi.com |

Influence on Learning, Memory, and Cognitive Function

The N/OFQ-NOP system is a significant modulator of cognitive processes, with a particularly strong presence in the hippocampus and amygdala, brain structures essential for memory formation. biocat.com In general, pharmacological studies indicate that activation of NOP receptors by agonists tends to impair learning and memory, whereas antagonists can have memory-enhancing effects. biocat.com The system is known to interact with other critical neurotransmitter systems, including the cholinergic, noradrenergic, and glutamatergic pathways, to exert its influence on cognition. biocat.com

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. A key mechanism of synaptic plasticity is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Research has consistently shown that nociceptin and its agonists inhibit LTP in key hippocampal pathways. anjiechem.comnih.gov Studies in rat hippocampal slices have demonstrated that Orphanin FQ/nociceptin inhibits both synaptic transmission and the induction of LTP, suggesting a mechanism by which NOP receptor activation can impair memory formation at a cellular level. nih.gov This inhibitory action is thought to be mediated through the modulation of neurotransmitter release, including glutamate (B1630785). nih.gov

The effects of NOP receptor activation on cognition are clearly demonstrated in models of spatial learning, such as the Morris water maze. Direct administration of nociceptin into the hippocampus impairs the ability of rats and mice to learn and remember the location of a hidden platform. nih.govnih.gov This cognitive deficit is not due to effects on motor skills or motivation, as the compound did not alter swim speed or performance in visual platform tasks at the tested concentrations. nih.gov

Interestingly, the effect of nociceptin on spatial learning appears to be biphasic and dose-dependent. While higher doses markedly impair spatial learning, some lower doses have been shown to improve it, with the lowest doses having no significant effect. nih.gov Both the impairing and facilitating effects are mediated by the NOP receptor, as they can be blocked by a NOP receptor antagonist. nih.gov Furthermore, the specific antagonist [Nphe¹]-Nociceptin (1-13)-NH₂ has been shown to effectively reverse the spatial memory impairments induced by nociceptin, reinforcing the direct link between NOP receptor activation and cognitive disruption. nih.gov

Table 2: Research Findings on Nociceptin's Impact on Spatial Learning

| Animal Model | Compound | Observation | Mechanism | Reference |

|---|---|---|---|---|

| Rat | Nociceptin (High Dose) | Impaired spatial learning in Morris water maze | NOP receptor activation | nih.govnih.gov |

| Rat | Nociceptin (Low Dose) | Improved spatial learning | Biphasic dose-effect via NOP receptor | nih.gov |

| NOP Knockout Mice | - | Enhanced performance in spatial learning tasks | Genetic absence of NOP receptor | nih.gov |

Role in Neuroinflammation and Neuroprotection Studies

The role of the this compound and the broader N/OFQ-NOP system in neuroinflammation and neuroprotection is an area of growing interest, with evidence pointing towards a complex, modulatory function. The N/OFQ system is expressed in immune cells, and its components can be regulated by inflammatory mediators. nih.gov

In the context of neuroinflammation, the N/OFQ system appears to have anti-inflammatory potential. Studies have shown that N/OFQ can reduce the production of proinflammatory cytokines, suggesting it may serve to counteract inflammatory events within the brain. nih.gov

Peripheral and Systemic Physiological Roles of Nociceptin 1 13 Amide Tfa in Research Models

Cardiovascular System Regulation

The N/OFQ system, through agonists like Nociceptin (B549756) (1-13) amide, exerts significant influence over cardiovascular hemodynamics. nih.govresearchgate.net Activation of NOP receptors, which are found on vascular endothelium and other tissues integral to cardiovascular control, generally leads to hypotensive and bradycardic responses. nih.govsemanticscholar.orgnih.gov

Modulation of Blood Pressure and Heart Rate

In various animal models, administration of Nociceptin (1-13) amide or the full-length N/OFQ peptide produces a dose-dependent decrease in both systemic blood pressure and heart rate. psu.edubas.bg Studies in both anesthetized and conscious rats have consistently demonstrated this transient depressor effect. psu.edubas.bg For instance, intravenous injection of N/OFQ in rats at a dose of 10 nmol/kg resulted in a significant, though short-lived, reduction in mean arterial pressure and heart rate. nih.gov The effects are typically rapid in onset, developing within 30 to 90 seconds. psu.edu

Research in spontaneously hypertensive rats (SHR) compared to normotensive Wistar rats has provided further insights. While N/OFQ(1-13)NH2 decreased heart rate variability in Wistar rats, suggesting an inhibition of sympathetic nerve activity, it did not produce the same changes in SHR models. psu.edu This suggests that the high sympathetic drive characteristic of hypertension may alter the heart's responsiveness to NOP receptor stimulation. psu.edu

Table 1: Effects of N/OFQ and its Analogs on Cardiovascular Parameters in Rats

| Compound | Model | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference |

|---|---|---|---|---|---|

| N/OFQ | Anesthetized Rat | 10 nmol/kg, i.v. | Significant Decrease | Significant Decrease | nih.gov |

| N/OFQ(1-13)NH2 | Conscious Wistar Rat | 100 nmol/kg, i.v. | Transient Decrease | Strong Reduction | psu.edubas.bg |

| UFP-112 | Anesthetized Rat | 10 nmol/kg, i.v. | Profound Reduction (from 127 to 92 mmHg) | Profound Reduction (from 364 to 255 bpm) | nih.gov |

Gastrointestinal Tract Motility and Secretion

The N/OFQ-NOP system is a significant modulator of gastrointestinal (GI) function. nih.govresearchgate.net Nociceptin and its receptors are present in the myenteric plexus of the GI tract, where they influence neurotransmission and motility. windows.netwjgnet.com Generally, activation of NOP receptors by agonists like Nociceptin (1-13) amide leads to an inhibition of GI motility. researchgate.netwindows.net

In organ bath experiments, nociceptin has been shown to induce relaxation by reducing cholinergic neurotransmission and cause contractions by diminishing inhibitory neurotransmission. windows.net In more complex preparations and in vivo studies, the predominant effect appears to be a slowing of GI motility by reducing the excitatory components of the peristaltic reflex. windows.net The precise outcome can depend on the specific location within the GI tract and the co-localization of NOP receptors with other neuronal markers, such as nitric oxide synthase (NOS). windows.netwjgnet.com

Renal System and Fluid Balance Modulation

The N/OFQ system plays a role in regulating renal function and fluid balance. nih.gov Central and peripheral administration of N/OFQ or its agonists has been shown to produce diuretic and antinatriuretic responses in conscious rats. google.com This indicates an involvement of the NOP receptor system in the control of water and sodium excretion by the kidneys. google.com These renal effects appear to occur independently of the renal nerves, suggesting a direct or hormonal mechanism of action. semanticscholar.org

Respiratory System Modulation (e.g., Cough Reflex)

Nociceptin and its analogs have been shown to modulate respiratory functions, including the cough reflex. nih.govresearchgate.net Research in guinea pig models has demonstrated that NOP receptor activation can inhibit coughing. google.com This antitussive effect points to a potential regulatory role for the N/OFQ system in airway reflexes. nih.govgoogle.com Furthermore, studies have shown that nociceptin can inhibit capsaicin-induced bronchoconstriction in isolated guinea pig lungs, suggesting a broader role in airway modulation. google.com

Endocrine and Metabolic Regulation

Table of Compounds

Immunomodulatory Effects

The Nociceptin/Orphanin FQ (N/OFQ) system, for which Nociceptin (1-13) amide acts as a potent agonist, plays a significant role in modulating the immune system. medchemexpress.comdcchemicals.com Research indicates that this peptide system is an integral part of immune regulation, with its receptor, the Nociceptin receptor (NOP), expressed on various immune cells, including human peripheral blood leukocytes. researchgate.netnih.gov The release of Nociceptin by these cells, particularly under inflammatory conditions, further underscores its involvement in immune responses. researchgate.net The effects of Nociceptin (1-13) amide and the broader N/OFQ system on immunity are complex, demonstrating both immunosuppressive and pro-inflammatory activities depending on the specific physiological context and research model.

Studies have shown that N/OFQ can suppress adaptive immune responses. nih.gov In research using mouse spleen cells, N/OFQ was found to inhibit the antibody response to sheep red blood cells. nih.gov This immunosuppressive action was not blocked by the general opioid antagonist naloxone (B1662785) but was reversed by an antagonist specific to the NOP receptor, confirming the pathway's independence from classical opioid receptors. nih.gov Further supporting an anti-inflammatory role, another study found that Nociceptin reduces the inflammatory immune microenvironment in a murine model of airway hyperresponsiveness. acs.org

Conversely, evidence also points to a pro-inflammatory role for the N/OFQ system in certain conditions. In an animal model of sepsis induced by lipopolysaccharide (LPS), the N/OFQ system was implicated in promoting microvascular inflammation. semanticscholar.org The administration of a NOP receptor antagonist, UFP-101, was shown to reduce key inflammatory events like leukocyte rolling and macromolecular leakage, suggesting that endogenous N/OFQ contributes to the inflammatory cascade in this specific pathological state. semanticscholar.org Fluorescently labelled N/OFQ was observed binding to the microvascular endothelium, indicating the presence of NOP receptors in the vasculature. semanticscholar.org

The dual nature of Nociceptin's immunomodulatory effects highlights its function as a nuanced regulator rather than a simple suppressor or activator of the immune system. Its actions are highly dependent on the model system, the presence of inflammatory stimuli, and the specific immune parameters being measured.

Research Findings on the Immunomodulatory Effects of the N/OFQ System

| Research Model | Key Compound(s) | Observed Effect | Reference |

| Sepsis (Endotoxemia) in Wistar Rats | Nociceptin/orphanin FQ (N/OFQ), UFP-101 | N/OFQ contributed to microvascular inflammation (e.g., increased leukocyte rolling). The NOP antagonist UFP-101 reduced these inflammatory effects. | semanticscholar.org |

| In Vitro Mouse Spleen Cells (Adaptive Immunity Assay) | Nociceptin/orphanin FQ (N/OFQ) | Suppressed the in vitro antibody response to sheep red blood cells, demonstrating an immunosuppressive effect. | nih.gov |

| Murine Model of Airway Hyperresponsiveness | Nociceptin | Reduced the inflammatory immune microenvironment. | acs.org |

| Human Monocyte Chemotaxis Assay | Nociceptin/orphanin FQ (N/OFQ) | Induced chemotaxis (cell movement), an effect not blocked by naloxone. | nih.gov |

Structural Activity Relationships Sar and Ligand Design for Nop Receptors Utilizing Nociceptin 1 13 Amide Tfa Analogs

Modifications of the Nociceptin (B549756) (1-13) amide TFA Sequence and their Pharmacological Profiles

Systematic modifications of the N/OFQ(1-13)-NH2 sequence have yielded a wide range of pharmacological profiles, from full agonists to partial agonists and antagonists. These studies have been crucial in elucidating the structure-activity relationships (SAR) of NOP receptor ligands.

One of the key findings is that substitutions at the Phe^4 position can significantly impact the activity of the peptide. For example, replacing the para-hydrogen of Phe^4 with electron-withdrawing groups like F, NO2, or CN resulted in analogs with higher affinity and potency than the parent compound. nih.govnih.gov Specifically, [(pF)Phe^4]NC(1-13)NH2 and [(pNO2)Phe^4]NC(1-13)NH2 were found to be approximately five times more active than N/OFQ(1-13)-NH2. nih.gov In contrast, substitutions with bulkier groups or those that reduce electron withdrawal led to decreased activity. nih.gov

Modifications at the N-terminus have also proven to be a successful strategy for modulating activity. The introduction of a reduced peptide bond between Phe^1 and Gly^2, as in [Phe^1Ψ(CH2-NH)Gly^2]N/OFQ(1-13)NH2, resulted in a partial agonist or, in some assays, a competitive antagonist. mdpi.comnih.govrndsystems.com Another significant modification is the replacement of Phe^1 with N-phenylglycine (Nphe), leading to the development of [Nphe^1]N/OFQ(1-13)NH2, the first selective and competitive NOP receptor antagonist. mdpi.comresearchgate.netresearchgate.net

Furthermore, elongating the C-terminus of N/OFQ(1-13)-NH2 by adding Arg^14 and Lys^15 has been shown to enhance binding and metabolic stability. mdpi.com This modification, when combined with others, has led to the development of highly potent ligands like UFP-101 and UFP-112. mdpi.com

The table below summarizes the pharmacological profiles of some key Nociceptin (1-13) amide TFA analogs.

| Compound | Modification | Pharmacological Profile |

| Nociceptin (1-13) amide | - | Full Agonist |

| [(pF)Phe^4]NC(1-13)NH2 | Substitution of Phe^4 with para-Fluoro-Phenylalanine | Potent Full Agonist |

| [(pNO2)Phe^4]NC(1-13)NH2 | Substitution of Phe^4 with para-Nitro-Phenylalanine | Potent Full Agonist |

| [Nphe^1]N/OFQ(1-13)NH2 | Replacement of Phe^1 with N-phenylglycine | Selective NOP Antagonist |

| [Phe^1Ψ(CH2-NH)Gly^2]N/OFQ(1-13)NH2 | Reduced peptide bond between Phe^1 and Gly^2 | Partial Agonist/Antagonist |

| UFP-112 | [(pF)Phe^4, Aib^7, Arg^14, Lys^15]N/OFQ-NH2 | Highly Potent and Selective NOP Agonist |

| UFP-101 | [Nphe^1, Arg^14, Lys^15]N/OFQ-NH2 | Potent and Selective NOP Antagonist |

Role of Specific Amino Acid Residues (e.g., Phe, Gly, Thr, Arg, Lys) in NOP Receptor Binding and Activation

The amino acid sequence of N/OFQ(1-13)-NH2 contains distinct "message" and "address" domains that are crucial for receptor interaction. uctm.eduacs.orgnih.govcapes.gov.br

The N-terminal "Message" Domain (Phe^1-Gly^2-Gly^3-Phe^4):

This tetrapeptide sequence is considered the "message" domain, essential for receptor activation. uctm.eduacs.orgnih.govcapes.gov.br

Phe^1 and Phe^4: Both phenylalanine residues are critical, but they play different roles. Phe^4 is considered the most critical residue for receptor interaction and activation. acs.orgnih.govcapes.gov.brnih.gov Substitution of Phe^4 with alanine (B10760859) leads to inactivity, while replacing Phe^1 with leucine (B10760876) has no effect on activity. acs.orgnih.govcapes.gov.br This suggests that the aromatic ring of Phe^4 is directly involved in activating the receptor. acs.orgnih.govcapes.gov.br

Gly^2 and Gly^3: The glycine (B1666218) residues in this region provide flexibility to the N-terminal, which appears to be necessary for proper receptor binding and activation. acs.orgnih.govcapes.gov.br Replacing Gly^2 or Gly^3 with Sarcosine (N-Me-Gly), which increases flexibility, has different effects. duke.edu [Sar^2]NC(1-13)NH2 retained activity, whereas [Sar^3]NC(1-13)NH2 was inactive, highlighting the importance of the peptide bond flexibility between Phe^1 and Gly^2. duke.edu

The C-terminal "Address" Domain (Thr^5-Arg^12-Lys^13):

The C-terminal portion of the peptide is considered the "address" domain, primarily involved in receptor binding. uctm.edu

Arg^8, Lys^9, Arg^12, and Lys^13: These cationic residues are crucial for the peptide's function. acs.orgnih.govcapes.gov.br Replacing them with alanine results in an inactive compound, indicating their importance in receptor occupation, likely through electrostatic interactions with acidic residues in the NOP receptor's extracellular loop. uctm.eduacs.orgnih.govcapes.gov.br Shortening the side chain of Lys^9 and Lys^13 has also been shown to be important for biological activity. uctm.edu

Thr^5: While part of the address domain, Thr^5 can be replaced with various other amino acid residues without a significant loss of potency or efficacy at the NOP receptor. nih.govacs.org This flexibility has been exploited in the design of mixed NOP/opioid receptor ligands. nih.govacs.org

Importance of N-Terminal and C-Terminal Modifications, Including Amidation, for Peptide Stability and Activity

Modifications at both the N- and C-termini of N/OFQ(1-13) amide have been instrumental in developing ligands with improved stability and a wide range of pharmacological activities.

C-Terminal Amidation:

The amidation of the C-terminus is a critical modification. uctm.eduacs.orgnih.govcapes.gov.br It protects the peptide from degradation by proteases, thereby increasing its metabolic stability. uctm.eduacs.orgnih.govcapes.gov.br Furthermore, the amide group is believed to contribute to a conformation that is more favorable for interaction with the NOP receptor. uctm.edu Peptides with a C-terminal amide group generally exhibit superior activity compared to their counterparts with a free carboxylic acid. uctm.edu

N-Terminal Modifications:

As previously discussed, modifications at the N-terminus have led to the development of both antagonists and partial agonists. The introduction of a reduced peptide bond in [Phe^1Ψ(CH2-NH)Gly^2]N/OFQ(1-13)NH2 and the substitution with N-phenylglycine in [Nphe^1]N/OFQ(1-13)NH2 are prime examples of how N-terminal modifications can drastically alter the pharmacological profile of the peptide. mdpi.comnih.govrndsystems.com

C-Terminal Elongation:

The addition of basic amino acids, specifically Arg^14 and Lys^15, to the C-terminus of N/OFQ(1-13)-NH2 has been shown to enhance the binding of the peptide to the NOP receptor. mdpi.com This is likely due to increased electrostatic interactions with acidic residues in the receptor. mdpi.com This strategy has been successfully employed in the design of highly potent ligands such as UFP-101 and UFP-112. mdpi.com

Design and Characterization of Novel Agonists, Partial Agonists, and Antagonists Based on this compound

The foundational structure of N/OFQ(1-13) amide has served as a scaffold for the rational design of a diverse array of NOP receptor ligands.

Novel Agonists:

The quest for more potent and selective NOP agonists has led to several key discoveries. The substitution of Phe^4 with para-substituted phenylalanines, such as in [(pF)Phe^4]NC(1-13)NH2, yielded agonists with significantly higher potency than the parent peptide. nih.govnih.gov A major breakthrough in agonist design was the development of UFP-112, which incorporates multiple modifications: a para-fluoro substitution at Phe^4, the replacement of Ala^7 with α-aminoisobutyric acid (Aib), and the C-terminal extension with Arg^14 and Lys^15. mdpi.com This combination of modifications resulted in a highly potent and selective NOP receptor agonist, reported to be about 100-fold more potent than N/OFQ. mdpi.com

Partial Agonists:

The modification of the peptide backbone at the N-terminus has been a successful strategy for creating partial agonists. [Phe^1Ψ(CH2-NH)Gly^2]N/OFQ(1-13)NH2 is a notable example, exhibiting partial agonism at the NOP receptor. mdpi.comnih.govrndsystems.com Another peptide, UFP-113, has also been identified as a partial NOP receptor agonist. mdpi.com

Antagonists:

The development of selective NOP receptor antagonists has been crucial for elucidating the physiological roles of the N/OFQ-NOP system. The first truly selective and competitive antagonist was [Nphe^1]N/OFQ(1-13)NH2, created by replacing the N-terminal phenylalanine with N-phenylglycine. mdpi.comresearchgate.netresearchgate.net Building upon this, the combination of the Nphe^1 modification with the C-terminal extension of Arg^14 and Lys^15 led to the creation of UFP-101, a highly potent and selective NOP receptor antagonist. mdpi.com

The table below provides a summary of these novel ligands and their key characteristics.

| Ligand | Type | Key Modification(s) |

| [(pF)Phe^4]NC(1-13)NH2 | Agonist | para-Fluoro substitution at Phe^4 |

| UFP-112 | Agonist | (pF)Phe^4, Aib^7, Arg^14, Lys^15 |

| [Phe^1Ψ(CH2-NH)Gly^2]N/OFQ(1-13)NH2 | Partial Agonist | Reduced peptide bond at Phe^1-Gly^2 |

| UFP-113 | Partial Agonist | Not specified in provided context |

| [Nphe^1]N/OFQ(1-13)NH2 | Antagonist | N-phenylglycine at position 1 |

| UFP-101 | Antagonist | Nphe^1, Arg^14, Lys^15 |

Conformational Analysis and Molecular Modeling of this compound and its Analogs in NOP Receptor Interactions

Understanding the three-dimensional structure of N/OFQ(1-13) amide and its analogs is essential for deciphering their interaction with the NOP receptor. Conformational studies have been conducted using various techniques, including circular dichroism (CD) and two-dimensional nuclear magnetic resonance (2D-NMR), complemented by theoretical conformational analysis. nih.gov

These studies have revealed that N/OFQ and its fragments are highly flexible peptides. nih.gov However, in hydrophobic environments, which can mimic the environment of the receptor's binding pocket, active peptides like N/OFQ(1-13)-NH2 tend to adopt a more ordered structure, likely a helical conformation. nih.gov A common structural element found in the active peptides is a helical character in the 8-13 fragment. nih.gov This conformation would allow the side chains of the basic amino acid residues (Arg^8, Lys^9, Arg^12, Lys^13) to be exposed on the exterior of the molecule, facilitating their interaction with the NOP receptor. nih.gov

Molecular modeling studies, informed by the crystal structure of the NOP receptor, have provided further insights into the binding of N/OFQ. nih.govacs.org These models support the hypothesis that the N-terminal "message" domain of N/OFQ binds within the transmembrane binding pocket of the receptor, while the C-terminal "address" domain interacts with the second extracellular loop. nih.govacs.org Specifically, the N-terminal amino group of N/OFQ is thought to interact with a conserved aspartic acid residue (D130^3.32) in the NOP receptor, an interaction that is crucial for the binding of NOP receptor ligands. mdpi.com

Development of Mixed NOP/Opioid Receptor Ligands Derived from this compound

The structural similarities between N/OFQ and endogenous opioid peptides have spurred interest in developing mixed NOP/opioid receptor ligands. The rationale behind this approach is that the simultaneous activation of NOP and opioid receptors could lead to synergistic analgesic effects with a reduced side-effect profile compared to traditional opioids. nih.gov

A key strategy in this endeavor has been to modify the N-terminal region of N/OFQ(1-13)-NH2 to introduce affinity for classical opioid receptors. The substitution of Phe^1 with Tyr, the signature N-terminal residue of most opioid peptides, in [Tyr^1]N/OFQ(1-13)-NH2 resulted in a slight increase in mu-opioid receptor (MOP) potency without significantly affecting NOP potency. nih.govacs.org

A more significant increase in opioid receptor affinity was achieved by replacing Phe^1 with Dmt (2',6'-dimethyl-L-tyrosine). nih.govacs.org Further exploration led to the discovery that substituting Thr^5 with Dmt in the [Dmt^1]N/OFQ(1-13)-NH2 sequence yielded [Dmt^1,5]N/OFQ(1-13)-NH2, which has been identified as a highly potent dual NOP/mu receptor peptide agonist. nih.govunipd.it

Another approach to creating mixed-activity ligands involves the synthesis of chimeric peptides. This has been achieved by linking a known opioid receptor-binding peptide with a NOP receptor-activating fragment. For instance, the cyclic MOP/KOP agonist Tyr-c[D-Lys-Phe-Phe]Asp-NH2 has been conjugated with the NOP receptor ligand Ac-RYYRIK-NH2 to create novel chimeric peptides. mdpi.com

The development of non-peptidic mixed MOP/NOP receptor ligands, such as cebranopadol (B606582) and AT-121, has also shown promise in preclinical studies. mdpi.comsemanticscholar.org

Advanced Methodological Approaches in Studying Nociceptin 1 13 Amide Tfa Biology

In vitro Functional Assays for Receptor Activation and Signaling

A variety of in vitro assays are employed to characterize the binding affinity, functional activity, and signaling pathways modulated by Nociceptin (B549756) (1-13) amide TFA at the NOP receptor.

Radioligand binding assays are fundamental in determining the affinity of Nociceptin (1-13) amide TFA for the NOP receptor. These competitive binding assays typically use a radiolabeled ligand, such as [³H]nociceptin or other selective NOP radioligands, and measure the ability of the unlabeled this compound to displace the radioligand from its binding site on receptor-expressing membranes, often derived from rat forebrain or cells engineered to express the receptor. The resulting data are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

| Compound | Preparation | Ki (nM) |

| This compound | Rat forebrain membranes | 0.75 biocat.commedchemexpress.commedchemexpress.com |

This table shows the reported Ki value for this compound binding to NOP receptors in rat forebrain membranes.

Studies have also investigated various analogs of Nociceptin(1-13)NH₂ to understand structure-activity relationships. For instance, substitutions at the Phe⁴ position have been shown to significantly impact binding affinity. Analogs like [(pF)Phe⁴]NC(1-13)NH₂, [(pNO₂)Phe⁴]NC(1-13)NH₂, and [(pCN)Phe⁴]NC(1-13)NH₂ displayed higher affinity for the human NOP receptor expressed in CHO cells and for rat cerebral cortex membranes compared to the parent compound. nih.gov Conversely, other substitutions led to reduced affinity. nih.gov

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins, a key step in the signaling cascade of G protein-coupled receptors (GPCRs) like the NOP receptor. When an agonist such as this compound binds to and activates the NOP receptor, it facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is then quantified, providing a direct measure of G protein activation. This assay is instrumental in determining the potency (pEC₅₀) and efficacy (Eₘₐₓ) of agonists.

Research has demonstrated that this compound and its analogs stimulate [³⁵S]GTPγS binding in a concentration-dependent manner in membranes from cells expressing the NOP receptor. nih.govnih.gov For example, in CHO cells expressing the human NOP receptor and in rat cerebral cortex membranes, para-substituted analogs of Nociceptin(1-13)NH₂ generally acted as full agonists. nih.gov The potency of these analogs often correlated with their binding affinities. nih.gov

The NOP receptor is coupled to inhibitory G proteins (Gᵢ/Gₒ), which, upon activation, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Assays measuring the inhibition of adenylyl cyclase or the resulting decrease in cAMP accumulation are therefore crucial for characterizing the functional activity of NOP receptor agonists. Typically, cells expressing the NOP receptor are stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels, and the ability of an agonist to counteract this effect is measured.

This compound and its analogs have been shown to inhibit forskolin-stimulated cAMP formation in a concentration-dependent manner in cells expressing the NOP receptor. nih.govnih.gov This inhibitory effect is a hallmark of NOP receptor activation and provides further evidence of the agonistic properties of these compounds. nih.govnih.gov

Electrophysiological techniques, such as patch-clamp recordings, are used to study the effects of NOP receptor activation on ion channel activity. NOP receptor activation is known to modulate various ion channels, including the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov Whole-cell patch-clamp studies on neurons have shown that nociceptin can inhibit high-voltage-activated calcium currents. nih.gov

Calcium mobilization assays, often using fluorescent calcium indicators, provide another method to assess NOP receptor function. While the primary signaling pathway involves cAMP inhibition, NOP receptor activation can also lead to changes in intracellular calcium levels, particularly in cells co-expressing chimeric G proteins that couple the receptor to the phospholipase C pathway. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) has emerged as a powerful technique to study the nuanced aspects of receptor signaling, including biased agonism. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein signaling versus β-arrestin recruitment). nih.govrmit.edu.vn

BRET assays can be configured to measure the interaction between the NOP receptor and G proteins, as well as the interaction between the receptor and β-arrestins. nih.govnih.gov By comparing the potency and efficacy of a ligand like this compound in these different BRET assays, researchers can quantify its bias towards either the G protein-mediated pathway or the β-arrestin pathway. nih.gov This is crucial for developing ligands with more specific therapeutic effects and potentially fewer side effects. nih.govrmit.edu.vn Studies have utilized BRET to investigate the structure-activity relationship of N/OFQ(1–13)-NH₂ derivatives in promoting NOP-G protein versus NOP-arrestin interactions, revealing that modifications such as lipidation can lead to G protein-biased agonists. nih.gov

In vivo Preclinical Behavioral Pharmacology Assays

To understand the physiological effects of this compound, a range of in vivo behavioral assays are conducted in preclinical animal models. These assays are designed to assess the compound's impact on various functions, including nociception, anxiety, and motor control.

The effects of nociceptin and its analogs on pain perception are often studied using tail-withdrawal and hot-plate tests in rodents. nih.govpensoft.net Depending on the route of administration, nociceptin itself can produce either hyperalgesia (increased pain sensitivity) or analgesia (pain relief). nih.gov The development of antagonists has been crucial in dissecting these complex effects. nih.gov

Furthermore, the influence of this compound and related compounds on motor coordination can be evaluated using tests like the rotarod test. semanticscholar.org This is important to ensure that observed analgesic effects are not confounded by motor impairment. Behavioral models of anxiety are also employed to investigate the anxiolytic potential of NOP receptor ligands. acs.org

Nociceptive Assays (e.g., Mouse Tail Withdrawal, Paw Pressure, Hot Plate)

To investigate the influence of this compound on pain perception, researchers employ a battery of nociceptive assays. These tests are designed to measure the reaction of animal models, typically mice and rats, to noxious stimuli.

Mouse Tail Withdrawal Assay: In this assay, the latency of a mouse to withdraw its tail from a thermal stimulus, such as warm water, is measured. nih.gov Studies have shown that the parent compound, nociceptin, can produce hyperalgesia (a reduced pain threshold) at very low doses when administered intrathecally, an effect that is observed as a decreased tail-flick latency. nih.gov Conversely, higher doses can induce analgesia. nih.gov The tail withdrawal assay has been crucial in characterizing the dose-dependent effects of nociceptin and its analogs. nih.gov

Paw Pressure Test: This mechanical nociception assay involves applying increasing pressure to an animal's paw until a withdrawal response is elicited. It is particularly useful for assessing inflammatory pain. unict.it

Hot Plate Test: This test measures the time it takes for an animal to react to a heated surface, typically by licking its paws or jumping. It is another common method for evaluating thermal nociception. nih.gov Research has demonstrated that intracerebroventricular injection of nociceptin can lead to a hyperalgesic response in this test. nih.gov

These assays have been fundamental in demonstrating the complex, often bimodal, role of the NOP receptor system in pain modulation, where activation can lead to either pain facilitation or inhibition depending on the dose and site of action. mdpi.comsemanticscholar.org

Table 1: Selected Research Findings from Nociceptive Assays

| Assay | Animal Model | Compound/Fragment | Key Finding |

| Tail Withdrawal | Mouse | Nociceptin | Intrathecal administration of 3.0 fmol produced a significant reduction in nociceptive thermal threshold (hyperalgesia). nih.gov |

| Tail Withdrawal | Mouse | [Nphe1]nociceptin(1-13)NH2 | At higher doses, caused antinociception that was not affected by naloxone (B1662785). nih.gov |

| Hot Plate | Mouse | Nociceptin | Intracerebroventricular injection produced a hyperalgesic response. nih.gov |

Assays for Anxiety-, Depression-, and Reward-Related Behaviors (e.g., Self-Administration)

The NOP receptor system is implicated in the modulation of emotional states and reward processes. Consequently, a range of behavioral assays is used to study the effects of this compound in these domains.

Self-Administration: This operant conditioning paradigm is a gold standard for assessing the rewarding and reinforcing properties of a substance. Animals are trained to perform a specific action, such as pressing a lever, to receive a dose of the compound. Studies have shown that NOP receptor activation can antagonize the rewarding effects of drugs of abuse, as demonstrated in self-administration experiments. semanticscholar.org For instance, NOP receptor agonists have been found to reduce alcohol and cocaine self-administration in rats. semanticscholar.orgunife.it

While the provided search results focus more on the antagonism of reward by NOP agonists, it is important to note that NOP receptor antagonists have shown antidepressant-like effects in animal models like the forced swim test. nih.gov

Molecular Biology and Neuroanatomical Techniques

To understand the mechanisms underlying the physiological effects of this compound, researchers employ a variety of molecular and neuroanatomical techniques.

Gene Expression Analysis (e.g., qPCR, RNA-seq) in Response to this compound

Gene expression analysis allows for the quantification of changes in messenger RNA (mRNA) levels, providing a snapshot of the cellular response to a compound. Techniques like quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq) are powerful tools in this regard. foliamedica.bggene-quantification.de

While direct studies on gene expression changes specifically in response to this compound are not detailed in the provided results, it is known that events like kainate-induced seizures, which increase N/OFQ release, also lead to an increase in the mRNA levels for the N/OFQ precursor. researchgate.net This suggests that the activity of the N/OFQ system, which would be mimicked by this compound, can regulate the expression of its own components. The application of qPCR and RNA-seq would be critical in identifying downstream genes and pathways affected by this compound administration, offering a broader understanding of its molecular footprint. mdpi.com

Receptor Autoradiography and Immunohistochemistry for NOP Receptor Mapping

Understanding the anatomical distribution of the NOP receptor is crucial for interpreting the effects of this compound. Receptor autoradiography and immunohistochemistry are key techniques for this purpose. mdpi.com

Receptor Autoradiography: This technique uses a radiolabeled ligand that binds specifically to the receptor of interest. Brain slices are incubated with the radioligand, and the resulting radioactivity pattern reveals the density and location of the receptors.

Immunohistochemistry: This method utilizes antibodies that specifically recognize and bind to the NOP receptor protein. By tagging these antibodies with a fluorescent or enzymatic marker, the distribution of the receptor can be visualized within brain tissue.

These techniques have revealed a wide distribution of the NOP receptor in both the central and peripheral nervous systems, including areas involved in pain processing, mood regulation, and reward. unict.itmdpi.com

Microdialysis and Neurotransmitter Release Studies

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters and other neurochemicals in the brains of freely moving animals. This method allows for the direct assessment of how this compound affects neurochemical signaling.

Studies using microdialysis have shown that N/OFQ and its agonists can inhibit the release of various neurotransmitters, including:

Serotonin (5-HT): Infusion of N/OFQ into the dorsal raphe nucleus (DRN) dose-dependently decreases 5-HT efflux in both the DRN and the nucleus accumbens. researchgate.net This effect can be blocked by the NOP receptor antagonist [Nphe(1)]nociceptin(1-13)NH(2). researchgate.net

Norepinephrine (NE): NOP agonists have been shown to decrease the release of NE in the prefrontal cortex and amygdala. mdpi.com

Glutamate (B1630785) (GLU): NOP receptor blockade in the substantia nigra pars reticulata has been associated with an inhibition of glutamate release. unife.it

These findings indicate that a primary mechanism of action for this compound is the modulation of neurotransmitter release, which in turn underlies its diverse physiological effects. mdpi.com

Peptide Synthesis and Purification Methods for this compound and its Analogs (e.g., Solid Phase Peptide Synthesis)chemscene.comuctm.edu

The chemical synthesis of Nociceptin (1-13) amide, its trifluoroacetate (B77799) (TFA) salt, and its structural analogs is predominantly achieved through Solid Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise assembly of a peptide chain on an insoluble polymer support, which simplifies the purification of intermediates by allowing reagents and by-products to be washed away after each reaction step. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is the most commonly employed approach for the synthesis of these peptides. uctm.edunih.gov

The synthesis process begins with the selection of an appropriate solid support. For producing peptides with a C-terminal amide, such as Nociceptin (1-13) amide, Rink Amide resin is a standard choice. uctm.edunih.gov The synthesis cycle involves two main repeating steps: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid. The Fmoc group is typically removed using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). youtube.combachem.com

Following deprotection, the next amino acid in the sequence is introduced and coupled to the newly freed N-terminus of the growing peptide chain. This crucial step requires the use of activating or coupling reagents to facilitate the formation of the amide bond. A variety of such reagents have been successfully used in the synthesis of Nociceptin (1-13) amide analogs, including uronium-based reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), as well as carbodiimides like DIC (N,N′-Diisopropylcarbodiimide). uctm.edunih.govyoutube.com Amino acids with reactive side chains (e.g., Lysine, Arginine, Threonine) are protected with temporary protecting groups (e.g., Boc, Pbf, tBu, respectively) to prevent unwanted side reactions. uctm.edunih.gov

Upon completion of the peptide chain assembly, the peptide is cleaved from the resin support, and all side-chain protecting groups are simultaneously removed. This is accomplished by treating the peptide-resin with a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA). youtube.combachem.com A typical cleavage mixture, known as Reagent B, consists of TFA, water, phenol, and triisopropylsilane (B1312306) (TIPS) (88:5:5:2, v/v). youtube.com Phenol and TIPS act as scavengers to capture the reactive carbocations generated from the cleavage of the protecting groups, thus preventing the modification of sensitive residues in the peptide sequence. The use of TFA in the cleavage step results in the formation of the peptide as its TFA salt.

The product obtained after cleavage is a crude mixture containing the desired peptide along with various impurities. These impurities can include deletion sequences (from incomplete coupling), truncated sequences (from capping or failed couplings), and peptides with remaining protecting groups or modifications from scavenger reactions. polypeptide.com Therefore, a robust purification step is essential.

The standard and most powerful method for the purification of crude synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). polypeptide.comnih.gov This technique separates the target peptide from impurities based on differences in hydrophobicity. polypeptide.com A C18-silica column is frequently used as the stationary phase, and separation is achieved by applying a gradient of an organic solvent, typically acetonitrile, in an aqueous mobile phase containing 0.1% TFA. polypeptide.com The TFA serves as an ion-pairing agent, improving peak shape and resolution. Fractions are collected and analyzed for purity, and those meeting the required specification are pooled together. For complex purifications, a multi-step strategy combining different chromatographic principles, such as ion-exchange chromatography followed by RP-HPLC, can provide a highly pure final product. nih.gov

Finally, the purified peptide solution is subjected to lyophilization (freeze-drying) to remove the solvents and obtain the final peptide, this compound, as a stable, fluffy white powder. polypeptide.com The identity and purity of the final product are confirmed using analytical techniques such as analytical HPLC and mass spectrometry. nih.gov

Data Tables

The following tables summarize the common reagents and conditions used in the synthesis and purification of this compound and its analogs.

Table 1: Key Reagents in Solid Phase Peptide Synthesis (SPPS) of Nociceptin (1-13) Amide Analogs

| Component | Examples of Reagents Used | Purpose | Reference(s) |

|---|---|---|---|

| Solid Support (Resin) | Rink Amide MBHA Resin | Provides a solid support for peptide growth and yields a C-terminal amide upon cleavage. | uctm.edu, nih.gov |

| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the α-amino group of the incoming amino acid. | uctm.edu, |

| Deprotection Reagent | 20-40% Piperidine in DMF | Removes the Fmoc protecting group to allow for the next coupling step. | youtube.com, bachem.com |

| Coupling Reagents | TBTU, DIC, HATU | Activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. | uctm.edu, youtube.com, nih.gov |

| Side-Chain Protection | Boc (for Lys, Orn), Pbf (for Arg), tBu (for Thr) | Prevents unwanted side reactions at the reactive side chains of amino acids. | uctm.edu, nih.gov |

| Cleavage Cocktail | Reagent B (TFA/H₂O/Phenol/TIPS; 88:5:5:2) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | youtube.com |

Table 2: Standard Purification and Analysis Protocol for this compound

| Step | Method | Typical Conditions | Purpose | Reference(s) |

|---|---|---|---|---|

| Purification | Preparative RP-HPLC | Stationary Phase: C18-modified silicaMobile Phase: Gradient of Acetonitrile in water, both containing 0.1% TFA. | To separate the target peptide from synthesis-related impurities based on hydrophobicity. | polypeptide.com, nih.gov |

| Isolation | Lyophilization (Freeze-Drying) | Removal of solvents under high vacuum and low temperature. | To obtain the purified peptide as a stable, dry powder. | polypeptide.com |

| Characterization | Analytical RP-HPLC | Isocratic or gradient elution with UV detection (210-220 nm). | To assess the purity of the final peptide product. | polypeptide.com |

| Confirmation | Mass Spectrometry (e.g., ESI-MS, MALDI-MS) | Ionization of the peptide to determine its molecular weight. | To confirm the identity and molecular mass of the synthesized peptide. | nih.gov, bachem.com |

Future Directions and Emerging Research Avenues for Nociceptin 1 13 Amide Tfa

Elucidation of Novel NOP Receptor Interacting Proteins and Signaling Complexes

The canonical signaling pathway of the NOP receptor involves coupling to inhibitory G proteins (Gαi/o), leading to the suppression of adenylyl cyclase activity and modulation of ion channels. wikipedia.org However, a growing body of evidence suggests a more complex and nuanced signaling landscape. Future research will focus on identifying novel interacting proteins that form dynamic signaling complexes with the NOP receptor, thereby orchestrating diverse cellular responses.

Advanced proteomic approaches, such as co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS), will be instrumental in identifying proteins that physically associate with the NOP receptor in a ligand-dependent manner. Investigating these interactions in response to Nociceptin (B549756) (1-13) amide TFA will provide insights into how this specific agonist influences the formation of distinct signaling "hubs." These complexes may include not only G proteins and β-arrestins but also a host of other scaffolding proteins, kinases, phosphatases, and effector enzymes that fine-tune the spatial and temporal aspects of NOP receptor signaling. wikipedia.orgmdpi.com

A key area of investigation will be the exploration of biased agonism, where different agonists stabilize distinct receptor conformations, leading to the preferential activation of certain signaling pathways over others. frontiersin.org By characterizing the unique protein interaction profiles elicited by Nociceptin (1-13) amide TFA compared to other NOP agonists, researchers can begin to unravel the molecular basis of their potentially distinct physiological effects. This knowledge is crucial for the rational design of next-generation therapeutics with improved efficacy and reduced side effects.

| Research Approach | Objective | Potential Interacting Proteins |

| Co-immunoprecipitation with Mass Spectrometry (Co-IP-MS) | Identify proteins that physically associate with the NOP receptor upon activation by this compound. | G protein subunits, β-arrestins, G protein-coupled receptor kinases (GRKs), scaffolding proteins (e.g., PDZ domain-containing proteins), ion channel subunits. |

| Bioluminescence Resonance Energy Transfer (BRET) | Investigate the kinetics and dynamics of protein-protein interactions in live cells in real-time. | G proteins, β-arrestins. promega.com |

| Proximity Ligation Assay (PLA) | Visualize and quantify endogenous protein-protein interactions within cells with high specificity. | Novel interacting partners identified through discovery proteomics. |

Investigation of this compound's Role in Specific Preclinical Disease Models (e.g., Neurodegenerative, Inflammatory, Metabolic)

The widespread distribution of the NOP receptor throughout the central and peripheral nervous systems suggests its involvement in a multitude of physiological and pathological processes. mdpi.com Future research will increasingly focus on delineating the therapeutic potential of this compound in specific preclinical models of human diseases.

Neurodegenerative Diseases: The N/OFQ system has been implicated in the modulation of neuronal survival and neuroinflammation, processes central to neurodegenerative disorders like Parkinson's and Alzheimer's disease. medchemexpress.comunife.ittargetmol.com Studies utilizing animal models of these conditions will be crucial to determine if this compound can mitigate neuronal cell death, reduce neuroinflammatory markers, and improve cognitive or motor function.

Inflammatory Conditions: The NOP receptor is expressed on immune cells and plays a role in modulating inflammatory responses. helmholtz-munich.de Preclinical models of inflammatory pain, such as those induced by formalin or nerve injury, have already demonstrated the antinociceptive effects of NOP receptor agonists. nih.goviasp-pain.org Future studies will likely expand to investigate the efficacy of this compound in models of chronic inflammatory diseases like inflammatory bowel disease or rheumatoid arthritis, focusing on its ability to dampen pro-inflammatory signaling pathways.

Metabolic Disorders: Emerging evidence points to a role for the N/OFQ-NOP system in the regulation of energy balance and glucose homeostasis. helmholtz-munich.de Research indicates that N/OFQ can promote macrophage recruitment and metabolic inflammation, which can worsen glucose intolerance and insulin resistance in the context of obesity. helmholtz-munich.de Investigating the effects of this compound in animal models of obesity and type 2 diabetes will be critical to understand its potential impact on metabolic parameters.

| Disease Model | Potential Therapeutic Effect of this compound | Key Outcome Measures |

| Parkinson's Disease Model (e.g., MPTP-induced) | Neuroprotection of dopaminergic neurons, reduction of neuroinflammation. | Dopaminergic neuron counts, motor function tests (e.g., rotarod), inflammatory cytokine levels. |

| Alzheimer's Disease Model (e.g., APP/PS1 transgenic mice) | Reduction of amyloid-beta plaque load, mitigation of cognitive decline. | Cognitive tests (e.g., Morris water maze), amyloid plaque quantification, synaptic protein levels. |

| Inflammatory Pain Model (e.g., Complete Freund's Adjuvant) | Attenuation of hyperalgesia and allodynia. | Nociceptive threshold measurements (e.g., von Frey filaments, Hargreaves test). |

| Obesity and Type 2 Diabetes Model (e.g., high-fat diet-fed mice) | Modulation of insulin sensitivity, glucose tolerance, and adipose tissue inflammation. | Glucose tolerance tests, insulin tolerance tests, analysis of inflammatory markers in adipose tissue. |

Application of Advanced Imaging Techniques for Spatiotemporal NOP Receptor Dynamics

Understanding where and when NOP receptors are activated and how they traffic within a cell is fundamental to deciphering their function. The development and application of advanced imaging techniques will provide unprecedented insights into the spatiotemporal dynamics of the NOP receptor in response to this compound.

Live-cell imaging using fluorescently tagged NOP receptors (e.g., NOP-eGFP) allows for the real-time visualization of receptor internalization, trafficking through endosomal compartments, and recycling back to the plasma membrane. nih.govnih.govjneurosci.org Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can be employed to specifically visualize events occurring at or near the cell surface with high resolution. nih.gov

Furthermore, the development of novel fluorescent probes and ligands for the NOP receptor will enable more precise and dynamic studies. nih.govthermofisher.comnih.govnih.gov These tools can be used in techniques such as Förster Resonance Energy Transfer (FRET) to study conformational changes in the receptor upon agonist binding and subsequent interactions with intracellular signaling partners. Super-resolution microscopy techniques, such as STORM and PALM, will allow for the visualization of NOP receptor organization and clustering at the nanoscale, providing a deeper understanding of its microenvironment on the cell surface.

| Imaging Technique | Application for NOP Receptor Research | Information Gained |